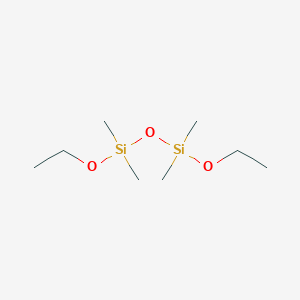

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYZXWZANURMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066372 | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-09-2, 70851-25-1 | |

| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, ethoxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS number

An In-Depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound identified by the CAS number 18420-09-2 .[1][2][3][4] This document delves into its fundamental physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly as a precursor in materials science. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this siloxane for advanced applications.

Compound Identification and Physicochemical Properties

This compound is a siloxane featuring a central oxygen atom bonded to two silicon atoms, each of which is substituted with two methyl groups and one ethoxy group. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable intermediate in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 18420-09-2 | [1][2][3] |

| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | [1][5] |

| Molecular Formula | C8H22O3Si2 | [1][2][3][4] |

| Molecular Weight | 222.43 g/mol | [1][2][6] |

| Appearance | Colorless liquid / White to off-white powder | [3][4] |

| Density | 0.883 g/mL at 25 °C | [3] |

| Boiling Point | 161 °C | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | n20/D 1.389 | [3] |

| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1] |

| SMILES | CCO(C)O(C)OCC | [1] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired purity, yield, and scalability required for the intended application.

Direct Alkoxylation of Tetramethyldisiloxane

A primary route involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with ethanol. This reaction is typically catalyzed by an acid and proceeds via the substitution of the silicon-hydride (Si-H) bond with an ethoxy group. The Si-H bond is highly reactive and serves as a key functional handle for derivatization.[1]

Grignard-Mediated Synthesis

An alternative and often high-yield approach involves the use of a Grignard reagent.[1] This method starts with an organohydrogen polysiloxane which is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ether solvent. The Grignard reagent acts as a potent nucleophile, attacking the silicon center. A subsequent hydrolysis step then yields the final product, this compound.[1][7] This pathway offers excellent control over the reaction stoichiometry.

Caption: The hydrolysis and subsequent condensation pathway.

Applications in Research and Industry

The unique structure of this compound makes it a valuable precursor and intermediate in various fields. [1]

-

Precursor for Silicone Materials : Its primary application is as a monomer or precursor in the synthesis of advanced silicone polymers. The reactive ethoxy groups allow for controlled polymerization and cross-linking, enabling the production of materials with tailored properties such as thermal stability and low surface tension. [1]* Coatings and Sealants : Materials derived from this compound are used to formulate high-performance coatings and sealants due to their inherent water repellency, durability, and flexibility. [1]* Electronics : In the electronics industry, related silicone materials serve as insulators and encapsulants for sensitive components, leveraging their excellent dielectric properties and heat resistance. [1]* Medical Devices : The biocompatibility and flexibility of silicones make them suitable for various medical applications, including implants and catheters, and this compound can serve as a building block in their synthesis. [1]* Chemical Intermediate : It is used in the synthesis of symmetric alkoxy-substituted alkyldisiloxanes through processes of partial hydrolysis and condensation. [5]

Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is essential. Mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques. GC-MS data is available for this compound, providing fragmentation patterns crucial for structural confirmation. [6][8]Additionally, 13C NMR spectral data can be found in scientific databases. [6]

Safety, Handling, and Hazard Profile

As a chemical intermediate, proper handling of this compound is critical to ensure laboratory safety.

-

GHS Hazard Classification : The compound is classified as a flammable liquid and vapor (H226). [1][6]It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][6]* Personal Protective Equipment (PPE) : When handling this substance, appropriate PPE is mandatory. This includes chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a face shield to prevent contact. [9]Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [9][10]* Handling Procedures : Due to its flammability, it must be kept away from heat, sparks, open flames, and other ignition sources. [9]Containers should be properly grounded and bonded during transfer to prevent static discharge. [9][10]Use only non-sparking tools when handling the material. [9]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. [10]

Conclusion

This compound (CAS No. 18420-09-2) is a functionally rich and versatile siloxane. Its well-defined synthesis routes and predictable reactivity, particularly its hydrolysis, make it a cornerstone precursor for a wide array of silicone-based materials. A thorough understanding of its properties, synthesis, and safe handling protocols is paramount for its effective and safe utilization in both academic research and industrial applications, from advanced coatings to biomedical devices.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

Sources

- 1. Buy this compound | 18420-09-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane chemical properties.

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Reactions, and Applications

Introduction

This compound is an organosilicon compound belonging to the siloxane family, characterized by a central Si-O-Si linkage. Its molecular structure consists of a tetramethyldisiloxane backbone with two terminal ethoxy groups.[1] This unique combination of a flexible inorganic siloxane core and reactive organic alkoxy groups imparts a versatile set of chemical properties, making it a valuable intermediate and precursor in materials science and synthetic chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental structure of this compound, with the chemical formula C₈H₂₂O₃Si₂, dictates its physical and chemical behavior.[2] The Si-O-Si bond angle is notably wide (around 142.5°), which, combined with low rotational barriers around the Si-O bonds, contributes to the high flexibility of the siloxane chain.[3] The terminal ethoxy groups are key reactive sites, particularly susceptible to hydrolysis.[1]

Structural Representation

Caption: Generalized workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of the silicon-ethoxy (Si-OEt) bond.

Hydrolysis

Hydrolysis is the most significant degradation pathway for this compound, occurring readily in the presence of water or atmospheric moisture. [1][4]The reaction involves the nucleophilic attack of water on the silicon atom, cleaving the Si-O bond and liberating ethanol to form silanol (Si-OH) groups. [1]

-

Mechanism: The process is catalyzed by both acids and bases. Under acidic conditions, the ethoxy oxygen is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon center.

-

Implications: The liberated ethanol is a key consideration for safety and handling, as it is flammable and has known chronic effects on the central nervous system. [4]The resulting silanols are highly reactive and can undergo self-condensation to form longer siloxane chains or networks, a property exploited in the formation of silicone polymers. [1][3]

Caption: Key reaction pathway: Hydrolysis of this compound.

Oxidative Functionalization

The molecule can undergo oxidative transformations using various oxidizing agents and catalysts. For instance, silver-catalyzed oxidative coupling can be used to form functionalized siloxane products. [1]

Part 4: Applications in Research and Industry

The versatile properties of this compound make it a valuable compound in several fields. [1]

-

Precursor to Silicone Materials: It is a fundamental building block for synthesizing a wide range of silicone materials. The controlled hydrolysis and condensation of the ethoxy groups allow for the formation of silicone polymers with tailored properties. [1]These polymers are used extensively in electronics, coatings, sealants, and medical devices due to their thermal stability, water repellency, and biocompatibility. [1]* Surface Modification and Coatings: Its ability to form siloxane networks upon hydrolysis makes it useful in coatings that require low surface energy and high thermal stability. [1]* Dielectric Materials: Due to the insulating properties of silicones, this compound finds use in the formulation of dielectric materials for electronic applications. [1]* Synthetic Chemistry: It is used in the preparation of other symmetric alkoxy-substituted alkyldisiloxanes through partial hydrolysis and condensation reactions. [2][5]

Part 5: Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties. [6][4]

Hazard Identification

According to the Globally Harmonized System (GHS), this chemical is classified as:

-

Flammable liquid and vapor (H226). [6]* Causes skin irritation (H315). [6]* Causes serious eye irritation (H319). [6][4]* May cause respiratory irritation (H335). [6]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to prevent vapor accumulation. [4][7]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. [4][7]* PPE: Wear appropriate personal protective equipment, including:

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture and incompatible materials. [4][7]Containers and transfer lines should be grounded during use. [4]

Part 6: Experimental Protocols

Protocol 1: Synthesis via Controlled Hydrolysis of a Dichlorosilane Precursor

This protocol describes a general laboratory-scale synthesis based on the condensation of dimethyldiethoxysilane, which itself is formed from dimethyldichlorosilane and ethanol.

Objective: To synthesize this compound.

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Anhydrous Toluene (or other inert solvent)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask with a dropping funnel, condenser, and magnetic stirrer

-

Distillation apparatus

Procedure:

-

Preparation of Dimethyldiethoxysilane (Intermediate): a. In a fume hood, charge a three-necked flask with anhydrous ethanol and anhydrous toluene. Cool the flask in an ice bath. b. Slowly add dimethyldichlorosilane to the ethanol/toluene mixture via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce HCl gas. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. d. Neutralize the mixture by washing with a saturated sodium bicarbonate solution, followed by deionized water. e. Dry the organic layer over anhydrous magnesium sulfate and isolate the dimethyldiethoxysilane intermediate by fractional distillation.

-

Controlled Hydrolysis to Form the Disiloxane: a. To the purified dimethyldiethoxysilane, add a stoichiometric amount of water (0.5 moles of water per mole of diethoxysilane) mixed with a small amount of an acid catalyst (e.g., a drop of HCl) in ethanol. b. Gently heat the mixture to reflux for 4-6 hours to promote the condensation reaction, where two molecules of the silanol intermediate combine, eliminating one molecule of water. c. Monitor the reaction progress using Gas Chromatography (GC) if available.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Neutralize the acid catalyst with a small amount of sodium bicarbonate. c. Remove the solvent and ethanol under reduced pressure. d. Purify the final product, this compound, by vacuum distillation.

Expected Outcome: A colorless liquid with properties corresponding to those listed in the physicochemical data table.

Conclusion

This compound is a foundational chemical in organosilicon chemistry. Its dual character—a stable, flexible siloxane backbone and reactive terminal ethoxy groups—provides a platform for synthesizing a vast array of materials. A thorough understanding of its properties, particularly its reactivity towards hydrolysis, is essential for its effective and safe utilization in both academic research and industrial applications, from advanced coatings to precursors for biomedical devices.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE. Retrieved from [Link]

- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

Wikipedia. (n.d.). Siloxane. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Retrieved from [Link]

-

Sprung, M. M., & Guenther, F. O. (1961). The Reaction of Some Silanols and Siloxanes with n-Octyl Alcohol. The Journal of Organic Chemistry, 26(2), 552–557. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic Chemistry of Siloxane and Silanol. Retrieved from [Link]

-

Colomer, I., & Brook, M. A. (2020). Industrial synthesis of reactive silicones: reaction mechanisms and processes. Organic Chemistry Frontiers. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 23). How Does Siloxane Ring-Opening Polymerization Work? [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (18420-09-2, 70851-25-1). Retrieved from [Link]

Sources

- 1. Buy this compound | 18420-09-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. Siloxane - Wikipedia [en.wikipedia.org]

- 4. gelest.com [gelest.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane molecular structure.

An In-depth Technical Guide to the Molecular Structure of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Executive Summary

This compound is an organosilicon compound belonging to the siloxane family, characterized by a flexible silicon-oxygen backbone. Its molecular structure, featuring two terminal ethoxy groups and four methyl groups, imparts a unique combination of properties, including thermal stability, low surface tension, and controlled reactivity.[1] This guide provides a comprehensive analysis of its molecular architecture, physicochemical characteristics, synthesis, and chemical behavior. Primarily utilized as a chemical intermediate and a precursor for advanced silicone-based materials, its applications span from coatings and sealants to electronics and medical devices.[1][2] A thorough understanding of its structure is paramount for professionals in materials science and drug development seeking to leverage its distinct attributes.

Introduction: Deconstructing a Versatile Siloxane

The field of organosilicon chemistry presents molecules with remarkable versatility, and this compound stands as a prime example. At its core is the disiloxane framework (Si-O-Si), which provides a unique combination of inorganic and organic characteristics. The inorganic siloxane bond is responsible for high thermal stability and flexibility, while the organic methyl and ethoxy substituents dictate its solubility, reactivity, and intermolecular interactions.

For researchers and drug development professionals, this compound is not merely a reagent but a building block. The terminal ethoxy groups are key reactive sites, susceptible to hydrolysis, which allows for the controlled formation of silanol groups.[1] This reactivity is the foundation of its use in forming larger siloxane networks and polymers, making it a critical component in the synthesis of specialized materials. This guide will explore the nuances of its molecular structure to provide a foundational understanding of its function and potential.

Molecular Structure and Chemical Identity

The structure of this compound is defined by a central oxygen atom linking two dimethylsilyl groups, each of which is also bonded to an ethoxy group. The linear formula is often represented as [C₂H₅OSi(CH₃)₂]₂O. This arrangement results in a molecule with considerable rotational freedom around the Si-O bonds, influencing its physical state and solvent properties.

The combination of nonpolar methyl groups and the more polar Si-O and C-O bonds gives the molecule a balanced character, enhancing its solubility in a wide range of organic solvents.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | [1][4] |

| CAS Number | 18420-09-2 | [4][5] |

| Molecular Formula | C₈H₂₂O₃Si₂ | [1][4][5] |

| Molecular Weight | 222.43 g/mol | [1][4] |

| Canonical SMILES | CCO(C)O(C)OCC | [1] |

| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1][5] |

| EC Number | 242-298-7 | |

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The physical properties of this siloxane are a direct consequence of its molecular structure. It is typically a colorless liquid.[6] The relatively low boiling point compared to hydrocarbons of similar molecular weight is attributable to weak intermolecular forces; the methyl groups shield the polar siloxane core, preventing strong dipole-dipole interactions.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid / White to off-white powder | [6] |

| Boiling Point | 161 - 183.3 °C at 760 mmHg | |

| Melting Point | -134 °C | |

| Density | 0.883 g/mL at 25 °C | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | n20/D 1.389 |

| Vapor Pressure | 1.06 mmHg at 25 °C | |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The unique arrangement of atoms in this compound gives rise to a distinct spectral fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see a triplet for the methyl protons (-O-CH₂-CH₃ ) and a quartet for the methylene protons (-O-CH₂ -CH₃) of the ethoxy groups, due to spin-spin coupling. Additionally, a sharp singlet would be present for the chemically equivalent protons of the four methyl groups attached to the silicon atoms (Si-(CH₃ )₂).

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethoxy group and one signal for the methyl carbons attached to silicon.[4]

-

²⁹Si NMR: A single resonance is expected, confirming the symmetric nature of the two silicon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes include a strong, broad absorption band around 1050-1100 cm⁻¹ corresponding to the Si-O-Si asymmetric stretching. Other characteristic peaks include Si-C stretching (~1260 cm⁻¹ and ~800 cm⁻¹) and C-H stretching from the methyl and ethoxy groups (~2900-3000 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization (EI) would lead to fragmentation patterns characteristic of siloxanes. Common fragments would arise from the cleavage of Si-C and Si-O bonds. The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[4]

Table 3: Summary of Spectroscopic Data

| Technique | Data Type | Source(s) |

|---|---|---|

| ¹³C NMR | Spectrum available | [4] |

| Mass Spectrometry | GC-MS data available | [4][7] |

| Infrared (IR) | Spectrum data available for similar compounds |[8] |

Synthesis Methodologies

The synthesis of this compound can be achieved via several routes, chosen based on desired purity, yield, and scalability. The common principle involves the formation of a Si-O-C bond.

Key Synthesis Pathways:

-

Condensation Reaction: This classical approach involves the controlled reaction of chlorosilane precursors, such as dichlorodimethylsilane, with ethanol. The reaction proceeds via nucleophilic substitution, with the ethanol oxygen attacking the silicon center and displacing a chloride ion. This method requires careful control of stoichiometry and removal of the HCl byproduct.[1]

-

Direct Alkylation: An alternative route involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a catalyst. This method leverages the reactivity of the Si-H bond in the precursor.[1]

-

Grignard Reaction: A high-yield method involves reacting an organohydrogen polysiloxane with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ether solvent, followed by controlled hydrolysis.[1][9]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative example and must be adapted and optimized based on laboratory safety standards and equipment.

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize HCl). The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: Anhydrous ethanol is charged into the flask with a suitable solvent like toluene. The flask is cooled in an ice bath.

-

Reaction: Dichlorodimethylsilane is diluted with toluene and added to the dropping funnel. It is then added dropwise to the stirred ethanol solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Aging: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The mixture is carefully washed with water to remove unreacted ethanol and then with a dilute sodium bicarbonate solution to neutralize any remaining HCl, followed by a final water wash.

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The most significant chemical transformation for this molecule is its hydrolysis, which is the primary degradation pathway and the basis for its application in forming polysiloxane networks.[1]

Hydrolysis Mechanism: The Si-O-C bond is susceptible to cleavage by water. The reaction can be catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom.[1] This forms a pentacoordinate silicon intermediate. Subsequently, an ethanol molecule is eliminated, resulting in the formation of a silanol group (Si-OH). These silanol groups are reactive and can undergo self-condensation to form new Si-O-Si bonds, extending the siloxane chain and releasing water.

The liberation of ethanol is a key feature of this reaction.[1][2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Caption: Simplified reaction pathway for the hydrolysis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several advanced applications:

-

Precursor to Silicone Polymers: Its primary application is as a monomer or crosslinking agent in the synthesis of silicone polymers. The controlled hydrolysis of the ethoxy groups allows for the formation of silicones with tailored properties (e.g., viscosity, elasticity, and hydrophobicity) for use in sealants, coatings, and elastomers.[1]

-

Surface Modification: It can be used to modify the surfaces of materials like glass and silica, rendering them hydrophobic. The silanol groups formed during hydrolysis can react with surface hydroxyls, grafting the tetramethyldisiloxane unit onto the material.

-

Intermediate in Organic Synthesis: It serves as a building block for more complex organosilicon compounds.[2][3]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its flammability and potential for irritation. It is a flammable liquid and vapor.[2][4]

Safe Handling Procedures:

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[2][10] Contact lenses should not be worn.[2]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge.[2][10]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] The key is to protect it from moisture to prevent hydrolysis and the liberation of flammable ethanol vapor.[2]

Table 4: GHS Hazard Information

| Code | Hazard Statement | Class |

|---|---|---|

| H226 | Flammable liquid and vapor | Flammable Liquid 3 |

| H315 | Causes skin irritation | Skin Irritation 2 |

| H319 | Causes serious eye irritation | Eye Irritation 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

Source:[4]

Conclusion

This compound is a structurally well-defined yet highly functional molecule. Its siloxane backbone provides stability, while the terminal ethoxy groups offer a gateway for controlled chemical transformations, primarily hydrolysis. This duality makes it an indispensable tool for chemists and materials scientists. By understanding the interplay between its molecular structure and its chemical behavior, researchers can effectively harness its properties to design and synthesize novel materials with advanced functionalities relevant to a multitude of industries, including pharmaceuticals and electronics.

References

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

Sources

- 1. Buy this compound | 18420-09-2 [smolecule.com]

- 2. gelest.com [gelest.com]

- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 4. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 9. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 10. gelest.com [gelest.com]

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane synthesis pathways.

An In-depth Technical Guide to the Synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 18420-09-2) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry.[1] Its unique structure, featuring a flexible siloxane backbone capped with reactive ethoxy groups, makes it an invaluable precursor for the synthesis of advanced silicone-based materials, coatings, and sealants.[2] This guide provides an in-depth exploration of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of methodologies. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its preparation.

Introduction: Compound Profile and Significance

This compound is an alkoxysilane characterized by the linear formula [C2H5OSi(CH3)2]2O. It serves as a critical building block in silicone chemistry, primarily due to the hydrolytic reactivity of its terminal Si-O-Et bonds. This reactivity allows for controlled condensation reactions, forming larger polysiloxane networks and materials with tailored properties.[1][2] The presence of the ethoxy groups also enhances its solubility in common organic solvents, facilitating its use in various formulations.[1]

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₂O₃Si₂[3][4][5] |

| Molecular Weight | 222.43 g/mol [3][4][5] |

| Appearance | Colorless Liquid[6] |

| Boiling Point | 183.3 °C at 760 mmHg[3] |

| Melting Point | -134 °C[3] |

| Density | 0.883 g/mL at 25 °C[3][7] |

| Refractive Index | n20/D 1.389[3][7] |

| Flash Point | 53.6 °C[3] |

The following sections detail the two most prevalent and scientifically robust pathways for its synthesis, providing both theoretical grounding and practical, field-proven protocols.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be efficiently achieved via two primary routes, each starting from a different commercially available siloxane precursor. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability considerations.

Caption: High-level overview of the two primary synthesis pathways.

Pathway 1: Ethanolysis of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane

This is a classical and highly effective condensation method.[2] It involves the nucleophilic substitution of the chlorine atoms on the silicon centers by ethoxy groups from ethanol.

Mechanistic Principle: The reaction proceeds via a standard SN2-type mechanism at the silicon center. The oxygen atom of ethanol acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ to prevent unwanted side reactions, such as the acid-catalyzed cleavage of the siloxane (Si-O-Si) bond. A tertiary amine, such as triethylamine or pyridine, is typically used as an HCl scavenger, forming a stable and easily separable ammonium salt.

Experimental Protocol

Sources

- 1. CAS 18420-09-2: this compound [cymitquimica.com]

- 2. smolecule.com [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. gelest.com [gelest.com]

- 7. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]

Introduction: Understanding the Core Significance of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

An In-depth Technical Guide to the Physical Properties of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

This compound, a member of the organosiloxane family, is a versatile chemical intermediate with significant applications in materials science and synthetic chemistry.[1] Its unique molecular structure, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a combination of desirable properties including thermal stability and low surface tension.[2] This guide provides a comprehensive overview of the fundamental physical properties of this compound, offering a critical resource for researchers, scientists, and drug development professionals who utilize silane chemistry in their work. Understanding these properties is paramount for optimizing reaction conditions, ensuring safe handling, and predicting the behavior of this compound in various applications, from the synthesis of advanced silicone materials to its use in coatings and sealants.[2][3]

Physicochemical Properties: A Quantitative Analysis

The physical characteristics of this compound define its behavior in a laboratory and industrial setting. These properties are a direct consequence of its molecular structure, which includes a central Si-O-Si linkage, four methyl groups, and two terminal ethoxy groups.[4]

Structural and Molecular Data

-

InChI Key: NPOYZXWZANURMM-UHFFFAOYSA-N[4]

Tabulated Physical Properties

For clarity and comparative ease, the key quantitative physical properties of this compound are summarized below. It is important to note that minor variations in reported values can exist between suppliers, often due to differences in purity levels or measurement conditions. The data presented here is compiled from reputable chemical suppliers and databases.

| Property | Value | Temperature (°C) | Pressure (mmHg) | Source(s) |

| Appearance | Colorless Liquid | Ambient | Ambient | [1][6] |

| Density | 0.883 g/mL | 25 | Ambient | [4][8][10] |

| 0.8788 g/mL | 20 | Ambient | [1] | |

| Boiling Point | 161 °C | 760 | [1][4][10] | |

| 183.3 °C | 760 | [8] | ||

| Melting Point | -134 °C | Ambient | [1][8] | |

| Flash Point | 43 °C (109.4 °F) | Ambient | [1][4] | |

| 53.6 °C | Ambient | [8] | ||

| Refractive Index (n/D) | 1.389 | 20 | Ambient | [4][8][10] |

| 1.388 | 20 | Ambient | [1] | |

| Vapor Pressure | 1.06 mmHg | 25 | [8] |

Expert Insight: The discrepancies observed in boiling point and flash point values (e.g., 161 °C vs. 183.3 °C for boiling point) are common for chemical intermediates. The values provided by major chemical suppliers like Sigma-Aldrich (161 °C) and Gelest (161 °C) are often determined on their specific, high-purity grades and are highly reliable for practical laboratory use.[1][4] The extremely low melting point of -134 °C confirms that this substance exists as a liquid under standard laboratory conditions.[1][8] The description of "white to off-white powder" by some aggregators is inconsistent with this data and likely erroneous.[8]

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following protocols outline standard, self-validating methodologies for measuring the key physical parameters of liquid siloxanes like this compound.

Protocol 1: Determination of Boiling Point by Distillation

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This method separates the liquid from non-volatile impurities, ensuring the measured temperature corresponds to the pure substance's boiling point at the given pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask and note the atmospheric pressure. The boiling point is the stable temperature plateau observed during the distillation of the bulk liquid. For high-purity substances, this temperature range should be narrow.

Protocol 2: Measurement of Density using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for a highly accurate determination of a liquid's density by measuring its mass.

Methodology:

-

Pycnometer Calibration: Clean and thoroughly dry a pycnometer. Measure its mass (m₁).

-

Fill with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C) and measure the combined mass (m₂). Calculate the mass of the water (m₂ - m₁). The volume of the pycnometer (V) is the mass of the water divided by the known density of water at that temperature.

-

Fill with Sample: Empty and dry the pycnometer. Fill it with this compound at the same temperature and measure the combined mass (m₃).

-

Calculation: Calculate the mass of the sample (m₃ - m₁).

-

Density Determination: The density (ρ) of the sample is its mass divided by the calibrated volume of the pycnometer: ρ = (m₃ - m₁) / V.

Protocol 3: Determination of Refractive Index with an Abbe Refractometer

Causality: The refractive index measures how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical constant that is highly sensitive to the purity of the substance.

Methodology:

-

Instrument Calibration: Turn on the refractometer and allow the light source to warm up. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place 2-3 drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of a liquid's boiling point, a cornerstone of physical property analysis.

Sources

- 1. gelest.com [gelest.com]

- 2. Buy this compound | 18420-09-2 [smolecule.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound 97 18420-09-2 [sigmaaldrich.com]

- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound (18420-09-2, 70851-25-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane IUPAC name and synonyms.

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Introduction

This compound is a versatile organosilicon compound that holds a significant position in the field of materials science and synthetic chemistry. Characterized by a flexible siloxane backbone flanked by two reactive ethoxy groups, this molecule serves as a crucial building block and intermediate. Its unique structure, combining the inorganic nature of the Si-O-Si bond with organic methyl and ethoxy functionalities, imparts a desirable balance of thermal stability, low surface tension, and controlled reactivity. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, key applications, and rigorous safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. The standardized IUPAC name for this compound is ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane .[1][2][3] However, it is frequently referenced in literature and commercial catalogs by several synonyms.

Common Synonyms:

-

α,ω-Diethoxytetramethyldisiloxane[7]

Key Identifiers:

| Identifier | Value |

| CAS Number | 18420-09-2[1][2][4] |

| EC Number | 242-298-7[2][8] |

| Molecular Formula | C8H22O3Si2[1][2][4] |

| IUPAC InChI | 1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3[1][2] |

| SMILES | CCO(C)O(C)OCC[1][2] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It exists as a colorless liquid with a characteristic profile suitable for a range of reaction conditions.

Summary of Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 222.43 g/mol | [1][2] |

| Appearance | Colorless liquid/oil | [5][7] |

| Density | 0.883 g/mL at 25 °C | [5][8] |

| Boiling Point | 161 °C | [5] |

| Melting Point | -134 °C | [5][8] |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | n20/D 1.389 | [5][8] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5][9] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired purity, scale, and available precursors. The most common approaches involve the controlled reaction of siloxane or silane precursors with an ethanol source.

Primary Synthesis Route: Direct Alkoxylation

A prevalent and straightforward method is the direct alkoxylation (specifically, ethoxylation) of 1,1,3,3-tetramethyldisiloxane. This reaction involves the cleavage of the Si-H bond and the formation of a new Si-O bond.

Reaction: (H(CH₃)₂Si)₂O + 2 C₂H₅OH → ([C₂H₅OSi(CH₃)₂]₂)O + 2 H₂

This reaction is typically catalyzed to proceed at a practical rate. The catalyst's role is to activate the Si-H bond, making the silicon atom more susceptible to nucleophilic attack by the ethanol.

Experimental Protocol: Catalytic Ethoxylation of 1,1,3,3-Tetramethyldisiloxane

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize this compound with high purity.

Materials:

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Anhydrous Ethanol (EtOH)

-

Acid Catalyst (e.g., a solid acid catalyst or a few drops of a strong mineral acid)

-

Inert solvent (e.g., Toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard reflux and distillation glassware

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reactor Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture, which can cause unwanted side reactions.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen. This is crucial as the siloxane intermediates can be sensitive.

-

Charging Reagents: Charge the flask with 1,1,3,3-tetramethyldisiloxane and the inert solvent. Begin stirring.

-

Addition of Ethanol: Slowly add a stoichiometric excess of anhydrous ethanol to the reaction mixture. The excess ethanol helps drive the reaction to completion.

-

Catalyst Introduction: Introduce the acid catalyst. The amount should be minimal but effective, as excessive catalyst can promote undesirable condensation side-products.

-

Reaction: Gently heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC) or ¹H NMR, to observe the disappearance of the Si-H signal from the starting material.

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with a weak base (e.g., sodium bicarbonate solution).

-

Work-up: Transfer the mixture to a separatory funnel. Wash with deionized water to remove any remaining catalyst and ethanol. Separate the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the final, high-purity this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Key Reaction Mechanism: Hydrolysis

One of the most important reactions of this compound is hydrolysis. The ethoxy groups are susceptible to cleavage by water, especially under acidic or basic conditions, to form silanol (Si-OH) groups and ethanol.[1][9] These silanol intermediates are highly reactive and can subsequently undergo self-condensation to form longer siloxane chains or networks. This controlled hydrolysis is the foundational chemistry for the formation of many silicone polymers and materials.

Applications in Research and Industry

The dual reactivity of the ethoxy groups and the stability of the siloxane backbone make this compound a valuable asset in several domains.

-

Precursor for Silicone Materials: It is a primary building block for synthesizing a variety of silicone-based materials.[1] Through controlled hydrolysis and condensation, it can be used to create silicone fluids, elastomers, and resins with tailored properties.

-

Coatings and Sealants: The compound is used in formulations for coatings that require low surface energy, high thermal stability, and hydrophobicity.[1] In sealants, it contributes to excellent adhesion and flexibility.[1]

-

Dielectric Materials: Its insulating properties make it suitable for use in electronic applications as a dielectric material, protecting sensitive components.[1]

-

Chemical Intermediate: It serves as a key intermediate in the synthesis of more complex organosilicon molecules, such as symmetric alkoxy-substituted alkyldisiloxanes.[3][8]

-

Biomedical Devices: The inherent biocompatibility of many silicones makes this precursor a candidate for research into new materials for medical devices.[1]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound due to its flammability and potential health effects.

GHS Hazard Classification:

| Hazard Class | GHS Code | Description |

| Flammable Liquids | H226 | Flammable liquid and vapor[2][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][5] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent the accumulation of vapors.[9] Ensure an emergency eye wash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[9][10]

-

Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[9][10]

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[9][10]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor cartridge.[9][10]

-

-

Fire Safety: This is a flammable liquid.[9] Keep it away from all heat sources, sparks, and open flames.[9] Use only non-sparking tools for transfers.[9] All containers and transfer lines must be grounded to prevent static discharge.[9] Suitable extinguishing media include water spray, foam, carbon dioxide, and dry chemical.[9][10]

-

Handling: Avoid all contact with skin and eyes, and do not breathe vapors.[9]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[9] The compound reacts with moisture, liberating flammable ethanol; therefore, storage under an inert atmosphere is recommended to maintain purity and safety.[9]

-

Spill Response: In case of a spill, eliminate all ignition sources.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

This compound is a foundational chemical for advanced material synthesis. Its well-defined structure and predictable reactivity, particularly through hydrolysis of its ethoxy groups, provide a reliable platform for creating a vast array of silicone-based products. For researchers and developers, a thorough understanding of its properties, synthesis, and handling requirements is essential to safely and effectively leverage its potential in applications ranging from industrial coatings to next-generation biomedical materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]

-

PubChem. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]

Sources

- 1. Buy this compound | 18420-09-2 [smolecule.com]

- 2. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 5. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]

- 6. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

Introduction: Elucidating the Molecular Signature of a Versatile Siloxane

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

This compound, with the chemical formula C₈H₂₂O₃Si₂ and CAS Registry Number 18420-09-2, is an organosilicon compound of significant interest in materials science.[1][2][3] Its structure, featuring a flexible siloxane (Si-O-Si) backbone capped with reactive ethoxy groups, makes it a valuable precursor and chemical intermediate for the synthesis of advanced silicone-based materials, coatings, and sealants.[4] The physical and chemical properties of these resulting materials are intrinsically linked to the molecular structure of the precursor.

Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural characterization of such compounds.[5] By probing the vibrational modes of a molecule's constituent chemical bonds, an IR spectrum provides a unique "molecular fingerprint." This guide offers a detailed exploration of the IR spectrum of this compound, providing researchers and drug development professionals with the foundational knowledge to identify the compound, verify its purity, and understand its chemical transformations.

Molecular Structure and Vibrational Fundamentals

The key to interpreting the IR spectrum of this compound lies in deconstructing its molecular architecture into its primary functional groups. Each group possesses characteristic vibrational frequencies (stretching, bending, rocking) that give rise to distinct absorption bands in the IR spectrum.

The principal functional groups are:

-

Siloxane (Si-O-Si): The central backbone of the molecule.

-

Methylsilyl (Si-CH₃): Four methyl groups attached directly to the silicon atoms.

-

Ethoxy (Si-O-CH₂CH₃): The terminal functional groups, which include Si-O-C, C-O-C, CH₂, and CH₃ moieties.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details a standard procedure for obtaining the IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquids as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination from previous samples.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the sample's absorption bands. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. Consistency in these parameters is essential for accurate background subtraction.

-

Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same method as in Step 2. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The workflow for spectral analysis is outlined in the diagram below.

Caption: Standard workflow from experimental setup to spectral interpretation.

Detailed Spectral Interpretation

The IR spectrum of this compound is dominated by a few very strong absorption bands characteristic of its siloxane and silicon-methyl groups. A comprehensive assignment of the expected bands is provided below and summarized in Table 1.

The Fingerprint Region (1500 - 650 cm⁻¹)

-

Si-CH₃ Symmetric Bending (Umbrella Mode): A strong and sharp absorption band is expected at approximately 1260 cm⁻¹.[5] This band is highly characteristic of the Si-CH₃ group and serves as a primary identifier.

-

Si-O-Si Asymmetric Stretching: This is typically the most intense and broadest band in the spectrum for siloxanes, appearing in the 1130-1000 cm⁻¹ region.[5][6] For a simple disiloxane, this often manifests as a single, very strong band.[5] The high intensity is due to the large change in dipole moment during the Si-O-Si asymmetric stretch.

-

Si-O-C and C-O-C Asymmetric Stretching: The ethoxy groups contribute strong C-O stretching vibrations within the 1110-1000 cm⁻¹ range.[5][7] These absorptions will be heavily overlapped by the much stronger Si-O-Si band, often appearing as a shoulder or contributing to the overall broadness of the siloxane peak.

-

Si-CH₃ Rocking and Si-C Stretching: One or more strong bands are expected in the 865-750 cm⁻¹ range, corresponding to Si-CH₃ rocking and Si-C stretching vibrations.[5][8] These bands, along with the 1260 cm⁻¹ peak, confirm the presence of methyl groups attached to silicon.

The C-H Vibration Region (3000 - 2850 cm⁻¹ and 1470 - 1370 cm⁻¹)

-

C-H Asymmetric and Symmetric Stretching: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methylsilyl moieties will produce a series of medium-to-strong absorption bands in the 2960-2850 cm⁻¹ range. These are characteristic of sp³-hybridized C-H bonds.[9][10]

-

C-H Asymmetric and Symmetric Bending: Deformations of the C-H bonds in the methyl and methylene groups will result in absorption bands in the 1470-1370 cm⁻¹ region.[11]

Summary of Characteristic IR Absorption Bands

The following table provides a consolidated overview of the principal IR absorption bands for this compound, based on established spectra-structure correlations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretching | Medium - Strong | -CH₃, -CH₂- |

| 1470 - 1370 | C-H Asymmetric & Symmetric Bending | Medium | -CH₃, -CH₂- |

| ~1260 | Si-CH₃ Symmetric Bending | Strong, Sharp | Si-CH₃ |

| 1130 - 1000 | Si-O-Si Asymmetric Stretching | Very Strong, Broad | Si-O-Si |

| 1110 - 1000 | Si-O-C & C-O-C Asymmetric Stretching | Strong (Overlapped) | Si-O-C₂H₅ |

| 865 - 750 | Si-CH₃ Rocking / Si-C Stretching | Strong | Si-CH₃ |

Conclusion

The infrared spectrum of this compound is distinct and highly informative. The unambiguous identification of the strong Si-CH₃ bending at ~1260 cm⁻¹, the very strong and broad Si-O-Si stretching band between 1130-1000 cm⁻¹, and the Si-CH₃ rocking modes in the 865-750 cm⁻¹ region provides a robust method for structural confirmation. For professionals in materials science and drug development, a thorough understanding of this spectral signature is crucial for quality control, reaction monitoring (e.g., hydrolysis of the ethoxy groups), and ensuring the integrity of silicone-based final products.

References

- 1. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 2. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 18420-09-2 [smolecule.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]

Mass spectrometry of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane.

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Foreword: Decoding the Silicon Signature

For researchers and professionals in materials science and drug development, understanding the molecular architecture of organosilicon compounds is paramount. This compound, a key intermediate in silicone chemistry, presents a unique analytical challenge and opportunity.[1] Its volatility and distinct chemical structure make it an ideal candidate for analysis by mass spectrometry, particularly when coupled with gas chromatography (GC-MS). This guide moves beyond a simple recitation of methods; it provides a deep dive into the causal relationships governing the compound's behavior in the mass spectrometer. We will explore not just what happens during analysis, but why it happens, offering field-proven insights to empower your research and development.

Molecular Profile and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the analyte. This compound is a linear siloxane featuring a central Si-O-Si bond, with each silicon atom bonded to two methyl groups and one ethoxy group. These structural features—specifically the labile ethoxy groups and the stable siloxane backbone—are the primary determinants of its mass spectrometric behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂₂O₃Si₂ | [2][3] |

| Molecular Weight | 222.43 g/mol | |

| Exact Mass | 222.11074763 Da | [2][4] |

| Appearance | Colorless Liquid | [3][5] |

| Boiling Point | 161 - 183.3 °C | [2] |

| Density | 0.883 g/mL at 25 °C | [2] |

| Flash Point | 43 - 53.6 °C | [2] |

| Refractive Index | n20/D 1.389 | [2] |

Ionization & Fragmentation: The Core of the Analysis

Electron Ionization (EI) is the most common and effective method for the analysis of volatile, thermally stable compounds like this disiloxane. The high energy (typically 70 eV) of the electron beam induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[6]

Upon ionization, the this compound molecule (m/z 222) forms a molecular ion (M⁺•) which is often unstable. The subsequent fragmentation is not random; it follows predictable pathways dictated by bond energies and the stability of the resulting fragment ions and neutral losses. The Si-C and Si-O bonds are common cleavage points.

The mass spectrum is dominated by several key fragments. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from one of the silicon atoms. This is a classic alpha-cleavage event in organosilicon compounds, leading to the formation of a highly abundant and stable oxonium-type ion at m/z 207 .[4] This fragment is often the base peak or one of the most intense peaks in the spectrum.

Further fragmentation cascades from this initial loss. Subsequent cleavages can involve the loss of ethylene (C₂H₄, 28 Da) or an entire ethoxy radical (•OC₂H₅, 45 Da), leading to a series of characteristic ions that help confirm the structure. The literature and spectral databases indicate other significant peaks at m/z 163 and m/z 135 .[4]

Logical Fragmentation Pathway

The following diagram illustrates the primary, causally-driven fragmentation cascade initiated by electron ionization. The stability of the resulting tri-coordinated silicon ions is a major driving force for these cleavages.[7]

Caption: Predicted EI fragmentation pathway for this compound.

Table 2: Major Characteristic Ions and Proposed Structures

| m/z | Relative Intensity | Proposed Neutral Loss | Proposed Fragment Structure |

| 222 | Low | - | [ (CH₃)₂(C₂H₅O)Si-O-Si(C₂H₅O)(CH₃)₂ ]⁺• (Molecular Ion) |

| 207 | High (Often Base Peak) | •CH₃ (15 Da) | [ (CH₃)(C₂H₅O)Si-O=Si⁺(C₂H₅O)(CH₃)₂ ] |

| 177 | Moderate | •OC₂H₅ (45 Da) | [ (CH₃)₂Si-O-Si(C₂H₅O)(CH₃)₂ ]⁺ |

| 163 | Moderate | •CH₃ followed by C₂H₄ | [ C₅H₁₃O₂Si₂ ]⁺ (Result of rearrangement) |

| 135 | Moderate | •OC₂H₅ followed by C₂H₄ | [ C₄H₁₁OSi₂ ]⁺ (Result of rearrangement) |

| 103 | Moderate | - | [ Si(CH₃)₂(OC₂H₅) ]⁺ |

| 73 | High | - | [ Si(CH₃)₃ ]⁺ (Common background/rearrangement ion) |

Note: Intensities are generalized. Actual values depend on specific instrument tuning.[4][8]

Experimental Protocol: A Self-Validating GC-MS Workflow

The following protocol is designed to provide robust, reproducible data for the qualitative and quantitative analysis of this compound. The choice of a non-polar column is critical, as it provides excellent separation for siloxanes based on their boiling points. The temperature program is optimized to ensure a sharp peak shape and adequate separation from potential impurities or solvent fronts.

Workflow Diagram

Caption: Standard operational workflow for GC-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane or ethyl acetate (e.g., 1000 ppm).

-

Perform serial dilutions to create working standards and quality control (QC) samples at appropriate concentrations (e.g., 1-100 ppm). The choice of concentration depends on the instrument's sensitivity and the specific application.

-

Vortex each solution for 30 seconds to ensure homogeneity.

-

-

Instrumentation & Parameters:

-

Use a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Rationale for Parameter Selection: The parameters below are chosen to balance resolution, sensitivity, and run time for a compound of this volatility and polarity.

Table 3: Recommended GC-MS Method Parameters

-

| Parameter | Setting | Rationale |

| GC Column | Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column provides excellent inertness and resolving power for organosilicon compounds.[1] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal efficiency and is inert. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 2 min | A controlled temperature ramp separates the analyte from the solvent and any potential impurities. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |

| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and all significant fragments. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby region of the chromatogram.

-

Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[9] The presence of the key ions (m/z 222, 207, 163, 135) provides high confidence in identification.

-

For quantitative analysis, create a calibration curve by plotting the peak area of a specific ion (e.g., the base peak at m/z 207) against the concentration of the prepared standards.

-

Applications in Research and Industry

The precise characterization by mass spectrometry is not merely an academic exercise; it is a critical tool in various applications:

-

Quality Control in Manufacturing: In the synthesis of silicone polymers, coatings, and sealants, GC-MS is used to confirm the purity of this compound as a precursor and to identify any byproducts or residual starting materials.[1]

-